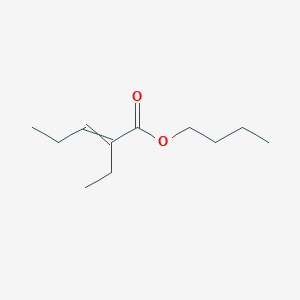
Butyl 2-ethylpent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2-ethylpent-2-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are commonly found in nature, contributing to the fragrances of fruits and flowers. This compound is synthesized through the reaction of a carboxylic acid and an alcohol, resulting in the formation of an ester bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-ethylpent-2-enoate typically involves the esterification reaction between 2-ethylpent-2-enoic acid and butanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product. The reaction can be represented as follows:
2-ethylpent-2-enoic acid+butanolH2SO4Butyl 2-ethylpent-2-enoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of the water byproduct, driving the reaction to completion. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-ethylpent-2-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can be achieved using reagents such as lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, producing a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: 2-ethylpent-2-enoic acid and butanol.
Reduction: 2-ethylpent-2-enol and butanol.
Transesterification: A new ester and an alcohol.
Scientific Research Applications
Butyl 2-ethylpent-2-enoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Employed in the study of esterases, enzymes that hydrolyze esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biodegradable esters.
Industry: Utilized in the production of fragrances, flavors, and plasticizers.
Mechanism of Action
The mechanism of action of Butyl 2-ethylpent-2-enoate involves its interaction with enzymes such as esterases. These enzymes catalyze the hydrolysis of the ester bond, resulting in the release of the corresponding carboxylic acid and alcohol. The molecular targets include the active sites of esterases, where the ester bond is cleaved through nucleophilic attack by water.
Comparison with Similar Compounds
Similar Compounds
- Butyl acetate
- Ethyl butanoate
- Methyl butanoate
Uniqueness
Butyl 2-ethylpent-2-enoate is unique due to its specific structure, which includes an unsaturated carbon-carbon double bond. This structural feature imparts distinct chemical reactivity and physical properties compared to other esters, making it valuable in specialized applications such as the synthesis of polymers and the study of enzyme-catalyzed reactions.
Properties
CAS No. |
52392-60-6 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
butyl 2-ethylpent-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-4-7-9-13-11(12)10(6-3)8-5-2/h8H,4-7,9H2,1-3H3 |
InChI Key |
KJFMKCRRNTZFRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(=CCC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


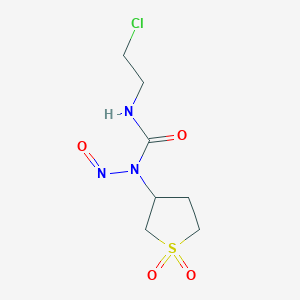
![7-(3-Oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoic acid](/img/structure/B14641766.png)
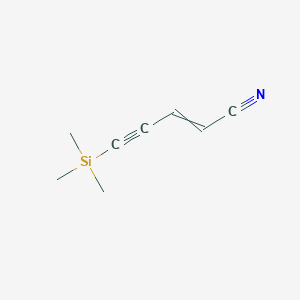
![N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14641780.png)
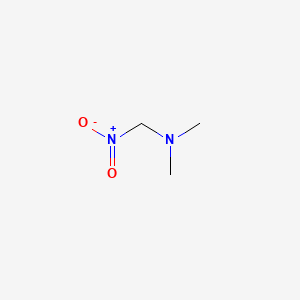
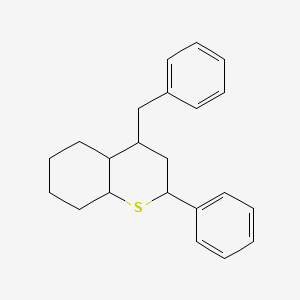
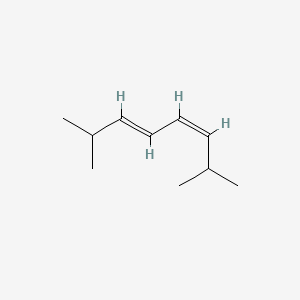
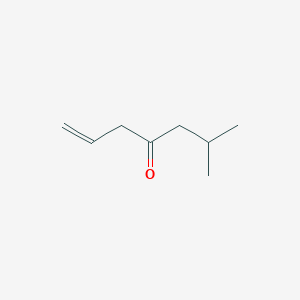
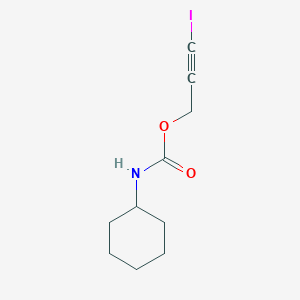
![1-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14641809.png)

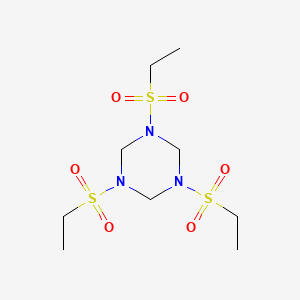
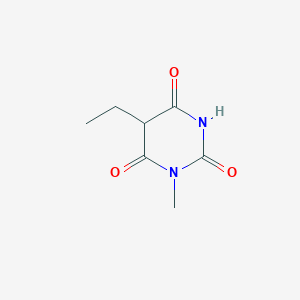
![8-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]octanoic acid](/img/structure/B14641839.png)
